molecular formula C24H23FN2O5 B10989478 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide

2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide

Cat. No.: B10989478
M. Wt: 438.4 g/mol
InChI Key: IUTPDNYVTHWKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core, substituted with methoxy, methyl, and fluoro groups, making it a molecule of interest in various scientific fields.

Preparation Methods

The synthesis of 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies suggest its effectiveness against various bacterial strains, potentially disrupting bacterial cell wall synthesis. The mechanism of action appears to involve interference with the synthesis of peptidoglycan, a critical component of bacterial cell walls.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

In vitro studies have demonstrated that the compound induces apoptosis in several cancer cell lines, including breast and lung cancer cells. The apoptotic effect is likely mediated through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study : A study evaluating the cytotoxicity of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines reported IC50 values of 15 µM and 20 µM respectively, indicating promising anticancer activity.

Cell LineIC50 Value (µM)
MCF-715
A54920

Anti-inflammatory Effects

The compound has also shown potential in reducing inflammation markers in cellular models. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The fluoroindole moiety enhances its binding affinity and specificity towards certain biological targets. These interactions can lead to various biological effects, including anti-inflammatory, antioxidant, and anticancer activities .

Comparison with Similar Compounds

Compared to other chromen-2-one derivatives, 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide is unique due to the presence of the fluoroindole moiety. Similar compounds include:

Biological Activity

The compound 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide is a synthetic derivative of chromenone and indole, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, in vitro and in vivo studies, and possible therapeutic applications.

The compound's chemical properties are summarized below:

PropertyValue
Molecular FormulaC23H22N2O5
Molecular Weight406.4 g/mol
IUPAC NameThis compound
InChI KeyBLURJRNSDOQCHE-UHFFFAOYSA-N

Research indicates that this compound may exert its biological effects through multiple mechanisms, including:

  • Kinase Inhibition : Preliminary studies suggest that the compound may inhibit various kinases involved in cell signaling pathways, particularly those related to cancer proliferation. For instance, it has been shown to affect cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Antioxidant Properties : The presence of methoxy groups in the chromenone structure may contribute to antioxidant activity, potentially protecting cells from oxidative stress .
  • Anti-inflammatory Effects : Some derivatives of chromenone have demonstrated anti-inflammatory properties, which may be relevant in conditions such as arthritis or other inflammatory diseases .

In Vitro Studies

In vitro studies have assessed the cytotoxicity of the compound against various cancer cell lines. The results indicate significant growth inhibition across multiple tumor types:

Cell LineGI50 (μM)
MCF-7 (Breast)0.25
HCT116 (Colorectal)0.30
DU145 (Prostate)0.50

These findings suggest that the compound may effectively target cancer cells while sparing normal cells .

In Vivo Studies

In vivo studies have further supported the potential of this compound as an anticancer agent:

  • Tumor Regression : Animal models treated with the compound exhibited significant tumor regression compared to controls. The mechanism appears to involve apoptosis induction and cell cycle arrest in the G1 phase .
  • Pharmacokinetics : Studies examining pharmacokinetic properties revealed favorable absorption and distribution characteristics, indicating potential for effective dosing regimens in clinical settings .

Case Study 1: Breast Cancer Model

A recent study involved administering the compound to mice with MCF-7 xenografts. Results showed a reduction in tumor volume by approximately 60% over four weeks of treatment. Histological analysis indicated increased apoptosis in treated tumors compared to controls .

Case Study 2: Colorectal Cancer

In another study focusing on HCT116 colorectal cancer cells, treatment with the compound resulted in a marked decrease in cell viability and induced cell cycle arrest at G1 phase. This was accompanied by downregulation of cyclin D1 and CDK4 expression levels .

Properties

Molecular Formula

C24H23FN2O5

Molecular Weight

438.4 g/mol

IUPAC Name

2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[2-(6-fluoroindol-1-yl)ethyl]acetamide

InChI

InChI=1S/C24H23FN2O5/c1-14-18(24(29)32-21-12-17(30-2)11-20(31-3)23(14)21)13-22(28)26-7-9-27-8-6-15-4-5-16(25)10-19(15)27/h4-6,8,10-12H,7,9,13H2,1-3H3,(H,26,28)

InChI Key

IUTPDNYVTHWKBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NCCN3C=CC4=C3C=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.